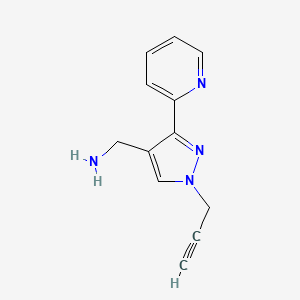

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

Vue d'ensemble

Description

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine, commonly known as EPPEA, is an aniline derivative that has been used in a variety of scientific research applications. It is a versatile compound that can be used for a number of different applications. EPPEA is a colorless solid that is soluble in water and has a melting point of 225-226 °C. It is a relatively stable compound with a shelf life of up to two years.

Applications De Recherche Scientifique

Catalysis in Polymerization Processes

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine and its derivatives have been utilized in catalysis, particularly in oligomerization and polymerization processes. For instance, the nickel complexes formed by reacting pyrazolylamine ligands with [NiBr2(DME)] have been activated with aluminum co-catalysts to catalyze the oligomerization or polymerization of ethylene. The reaction products are dependent on the co-catalyst and solvent used, producing various polyethylene types and other hydrocarbon compounds (Obuah et al., 2014).

Synthesis of Heterocyclic Compounds

This compound is instrumental in synthesizing heterocyclic compounds. For example, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized using pyrazole-5-amine derivatives and activated carbonyl groups. This process is useful for preparing novel N-fused heterocycle products (Ghaedi et al., 2015).

Synthesis of Anticancer Agents

Pyrazolyl compounds have been explored for their potential as anticancer agents. The design and synthesis of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, for instance, have been evaluated for their in vitro cytotoxicity against human cancer cell lines. Some of these compounds exhibited moderate to good cytotoxicity, indicating their potential as therapeutic agents (Alam et al., 2018).

Copolymerization Catalysts

(Pyrazolylethyl-amine)zinc(II) carboxylate complexes have been tested as catalysts for the copolymerization of CO2 and cyclohexene oxide. These catalysts, under certain conditions, have been effective in forming poly(cyclohexene carbonate) and cyclohexene carbonate, showcasing their utility in polymer synthesis (Matiwane et al., 2020).

Transfer Hydrogenation Catalysts

In the field of asymmetric transfer hydrogenation of ketones, (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes have been developed. These complexes have shown active catalysis in transfer hydrogenation reactions, providing insights into the influence of catalyst structure and reaction conditions on such processes (Magubane et al., 2017).

Propriétés

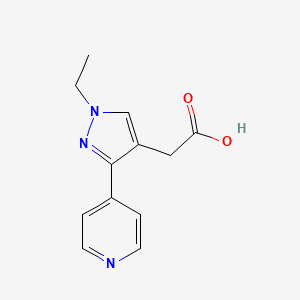

IUPAC Name |

2-(2-ethyl-5-pyridin-2-ylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-16-10(6-7-13)9-12(15-16)11-5-3-4-8-14-11/h3-5,8-9H,2,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMYVWSZADCDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

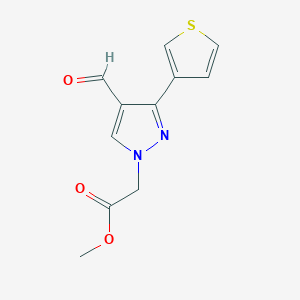

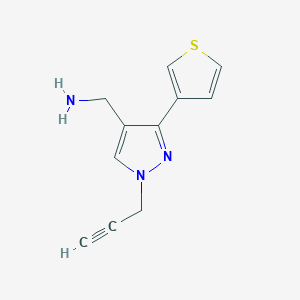

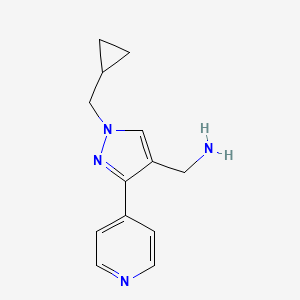

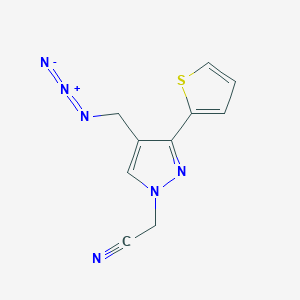

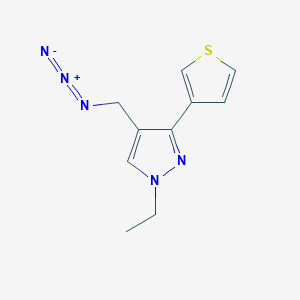

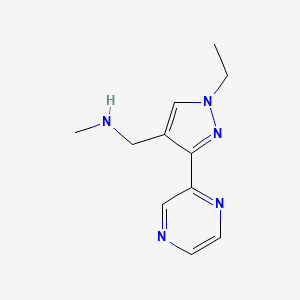

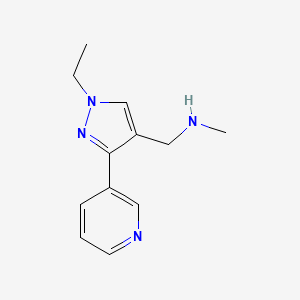

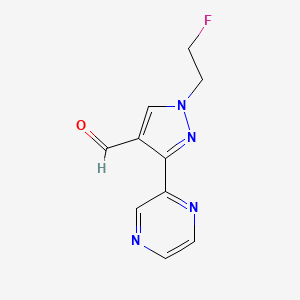

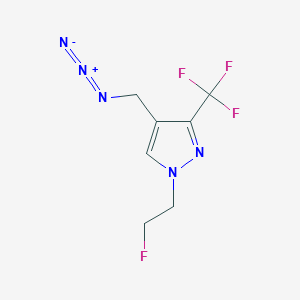

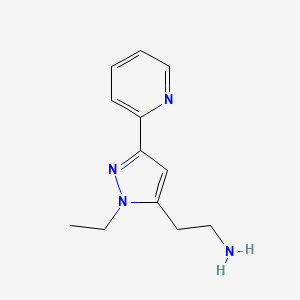

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.